1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine
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Overview
Description
1-(2,4-Dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine is an organic compound characterized by the presence of methoxy groups attached to a phenyl ring and a benzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine typically involves the reaction of 2,4-dimethoxybenzaldehyde with 2-methoxybenzylamine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions usually involve an organic solvent like methanol or ethanol, and the reaction is conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typically employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-(2,4-Dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The benzylamine moiety can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dimethoxyphenyl)-N-(2-methoxyphenyl)methanamine
- 1-(2,4-Dimethoxyphenyl)-N-(2-methoxyethyl)methanamine
Uniqueness
1-(2,4-Dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine is unique due to the specific arrangement of methoxy groups and the benzylamine moiety. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-19-15-9-8-14(17(10-15)21-3)12-18-11-13-6-4-5-7-16(13)20-2/h4-10,18H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUFCSJGRUSPIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2=CC=CC=C2OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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